molecular formula C8H5ClN2O2 B13664712 Methyl 3-chloro-4-cyanopicolinate

Methyl 3-chloro-4-cyanopicolinate

Cat. No.: B13664712
M. Wt: 196.59 g/mol
InChI Key: JROBKJJZKUXKHK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-cyanopicolinate is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-cyanopicolinate typically involves the reaction of 3-chloro-4-cyanopyridine with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-cyanopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Methyl 3-chloro-4-cyanopicolinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-cyanopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Methyl 3-chloro-4-cyanopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

methyl 3-chloro-4-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)7-6(9)5(4-10)2-3-11-7/h2-3H,1H3

InChI Key

JROBKJJZKUXKHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1Cl)C#N

Origin of Product

United States

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